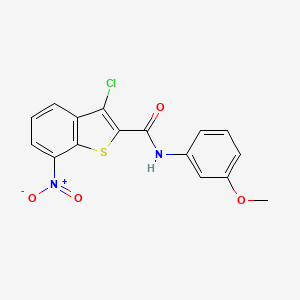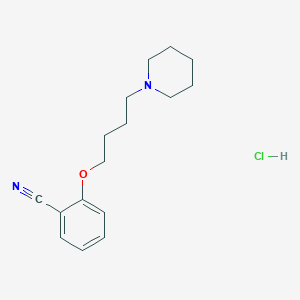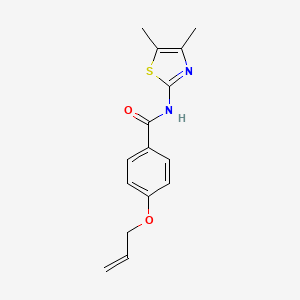![molecular formula C18H23Cl2NO2 B4401466 4-[4-(1-Chloronaphthalen-2-yl)oxybutyl]morpholine;hydrochloride](/img/structure/B4401466.png)
4-[4-(1-Chloronaphthalen-2-yl)oxybutyl]morpholine;hydrochloride
概要
説明
4-[4-(1-Chloronaphthalen-2-yl)oxybutyl]morpholine;hydrochloride is a chemical compound that features a morpholine ring attached to a butyl chain, which is further connected to a naphthyl group via an ether linkage The presence of a chlorine atom on the naphthyl group adds to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1-Chloronaphthalen-2-yl)oxybutyl]morpholine;hydrochloride typically involves a multi-step process. One common method includes the reaction of 1-chloro-2-naphthol with 4-chlorobutylmorpholine in the presence of a base to form the desired ether linkage. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. The final product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-[4-(1-Chloronaphthalen-2-yl)oxybutyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The chlorine atom can be reduced to form a hydrogenated naphthyl group.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrogenated naphthyl derivatives.
Substitution: Hydroxyl or amino-substituted naphthyl derivatives.
科学的研究の応用
4-[4-(1-Chloronaphthalen-2-yl)oxybutyl]morpholine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[4-(1-Chloronaphthalen-2-yl)oxybutyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
4-{4-[(1-bromo-2-naphthyl)oxy]butyl}morpholine hydrochloride: Similar structure but with a bromine atom instead of chlorine.
4-{4-[(1-hydroxy-2-naphthyl)oxy]butyl}morpholine hydrochloride: Similar structure but with a hydroxyl group instead of chlorine.
4-{4-[(1-amino-2-naphthyl)oxy]butyl}morpholine hydrochloride: Similar structure but with an amino group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 4-[4-(1-Chloronaphthalen-2-yl)oxybutyl]morpholine;hydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-[4-(1-chloronaphthalen-2-yl)oxybutyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2.ClH/c19-18-16-6-2-1-5-15(16)7-8-17(18)22-12-4-3-9-20-10-13-21-14-11-20;/h1-2,5-8H,3-4,9-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVABNRWJIAKBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=C(C3=CC=CC=C3C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-4-(trifluoromethyl)phenyl]-5-nitro-2-furamide](/img/structure/B4401395.png)
![N-(2,4-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4401401.png)
![1-Methyl-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperazine;hydrochloride](/img/structure/B4401408.png)

![[1-(Benzenesulfonyl)-4-phenylpiperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B4401416.png)
![1-[4-(4-Butoxyphenoxy)butyl]-4-methylpiperazine;hydrochloride](/img/structure/B4401423.png)
![4-[(ethylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4401426.png)
![4-[2-(2-Morpholin-4-ylethoxy)ethoxy]benzonitrile;hydrochloride](/img/structure/B4401428.png)

![3-benzyl-5-[(4-chloro-2-nitrophenyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4401442.png)
![4-[3-(2-Phenylmethoxyphenoxy)propyl]morpholine;hydrochloride](/img/structure/B4401458.png)
![Methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]acetate](/img/structure/B4401464.png)
![2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-methylbenzoic acid](/img/structure/B4401472.png)
